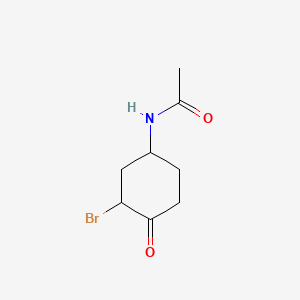

N-(3-bromo-4-oxocyclohexyl)acetamide

Descripción general

Descripción

N-(3-bromo-4-oxocyclohexyl)acetamide: is a chemical compound with the molecular formula C8H12BrNO2 and a molecular weight of 234.09 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide typically involves the bromination of cyclohexanone followed by acylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like acetic acid. The intermediate product is then reacted with acetic anhydride to form the final compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions: N-(3-bromo-4-oxocyclohexyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming cyclohexylacetamide.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexylacetamide.

Substitution: Formation of various substituted cyclohexylacetamide derivatives.

Aplicaciones Científicas De Investigación

Chemistry: N-(3-bromo-4-oxocyclohexyl)acetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, particularly in the development of pharmaceuticals .

Biology and Medicine: The compound is studied for its potential as an impurity in Apixaban, which is used to prevent venous thromboembolism and stroke in patients with atrial fibrillation . Its role in medicinal chemistry involves exploring its effects on coagulation pathways and its potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the synthesis of various chemical products. Its applications extend to the production of agrochemicals, dyes, and other specialty chemicals .

Mecanismo De Acción

The mechanism of action of N-(3-bromo-4-oxocyclohexyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. In the context of its role as an impurity in Apixaban, it inhibits coagulation factor Xa, thereby preventing the formation of blood clots . The pathways involved include the intrinsic and extrinsic coagulation pathways, which are crucial for maintaining hemostasis .

Comparación Con Compuestos Similares

- N-(3-bromo-4-oxocyclohexyl)acetamide

- Cyclohexylacetamide

- N-(4-bromo-3-oxocyclohexyl)acetamide

- N-(3-chloro-4-oxocyclohexyl)acetamide

Comparison: this compound is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity. Compared to cyclohexylacetamide, the bromo derivative exhibits different pharmacokinetic and pharmacodynamic properties . The substitution of the bromo group with other halogens, such as chlorine, results in compounds with varying degrees of potency and selectivity in their biological effects .

Actividad Biológica

N-(3-bromo-4-oxocyclohexyl)acetamide is a compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a bromine substituent and an acetamide group. This unique structure contributes to its distinct chemical reactivity and biological activity. The presence of the bromo group enhances its interaction with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biological processes:

- Inhibition of Coagulation Factor Xa : Research indicates that this compound effectively inhibits factor Xa, a key enzyme in the blood coagulation cascade. This inhibition suggests potential applications as an anticoagulant agent, which could be beneficial in therapeutic settings for conditions such as venous thromboembolism and stroke prevention in patients with atrial fibrillation.

- Interaction with Proteins : The compound has been shown to interact with various proteins involved in coagulation pathways, altering the kinetics of blood clotting. This interaction may lead to the development of new anticoagulant therapies.

- Cell Death Mechanism : Although the exact mechanism by which this compound induces cell death is not fully elucidated, it is hypothesized that it interacts with thiourea groups of dehydrogenases, leading to the formation of reactive oxygen species (ROS) that contribute to apoptosis.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anticoagulant Studies : In vitro assays demonstrated that this compound significantly reduces thrombin generation, highlighting its potential as an anticoagulant agent.

- Neuropharmacological Applications : Research into histamine H3 receptor interactions suggests that this compound may have therapeutic effects on cognitive disorders such as Alzheimer's disease and ADHD due to its ability to modulate neurotransmitter release .

- Synthesis and Applications : As an intermediate in organic synthesis, this compound is crucial for developing more complex pharmaceutical agents, including those targeting protease activity and cognitive dysfunctions.

Propiedades

IUPAC Name |

N-(3-bromo-4-oxocyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h6-7H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTGJPGTKKCSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(=O)C(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730764 | |

| Record name | N-(3-Bromo-4-oxocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687639-03-8 | |

| Record name | N-(3-Bromo-4-oxocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.